4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole
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Overview
Description
4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole is a synthetic organic compound with the molecular formula C17H18N2O3S and a molecular weight of 330.402 g/mol. This compound belongs to the class of imidazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole involves several steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures
Scientific Research Applications
4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Known for its use in the synthesis of ionic liquids and as a catalyst in organic reactions.
4-Methylimidazole: Studied for its potential toxicological effects and use in the food industry.
1-Methyl-1H-imidazole-4-sulfonyl chloride: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and the presence of the propoxynaphthyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-methyl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C17H18N2O3S/c1-3-10-22-16-8-9-17(15-7-5-4-6-14(15)16)23(20,21)19-11-13(2)18-12-19/h4-9,11-12H,3,10H2,1-2H3 |
InChI Key |
NBXJHXOBRSPKBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=C(N=C3)C |
Origin of Product |
United States |
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